molecular formula C18H17BrN4OS2 B307641 10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B307641
M. Wt: 449.4 g/mol
InChI Key: NZUCDVBPUBRGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound characterized by its unique structure, which includes a bromine atom, a butylthio group, and a thienyl group

Preparation Methods

The synthesis of 10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, starting with the preparation of the core benzoxazepine structure. The synthetic route typically includes the following steps:

    Formation of the Benzoxazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or bromine-containing reagents.

    Addition of the Butylthio Group: This step involves the substitution reaction using butylthiol.

    Incorporation of the Thienyl Group: The thienyl group is introduced through a coupling reaction with a thienyl-containing reagent.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Coupling Reactions: The thienyl group can participate in coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the substituents attached to the core structure, which can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C18H17BrN4OS2

Molecular Weight

449.4 g/mol

IUPAC Name

10-bromo-3-butylsulfanyl-6-thiophen-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C18H17BrN4OS2/c1-2-3-7-26-18-21-17-15(22-23-18)13-9-12(19)4-5-14(13)20-16(24-17)11-6-8-25-10-11/h4-6,8-10,16,20H,2-3,7H2,1H3

InChI Key

NZUCDVBPUBRGHY-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CSC=C4)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CSC=C4)N=N1

Origin of Product

United States

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